molecular formula C8H13NO B8654335 2-Cyclohexen-1-one, 3,5-dimethyl-, oxime CAS No. 67543-92-4

2-Cyclohexen-1-one, 3,5-dimethyl-, oxime

Cat. No.: B8654335
CAS No.: 67543-92-4
M. Wt: 139.19 g/mol
InChI Key: JUJKSXCZYPGETN-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3,5-dimethyl-, oxime is a cyclohexenone oxime derivative characterized by a ketoxime functional group (-NOH) at the 1-position of the cyclohexenone ring and methyl substituents at the 3- and 5-positions. The parent compound has a molecular formula of C₈H₁₂O, a molecular weight of 124.18 g/mol, and an IUPAC Standard InChIKey NOQKKFBBAODEHN-UHFFFAOYSA-N . The oxime derivative would result from the substitution of the ketone group (-C=O) with an oxime (-C=N-OH), altering its reactivity and physicochemical properties.

Properties

CAS No.

67543-92-4

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

N-(3,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C8H13NO/c1-6-3-7(2)5-8(4-6)9-10/h4,7,10H,3,5H2,1-2H3

InChI Key

JUJKSXCZYPGETN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=NO)C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Cyclohexenone Oximes

The following table compares 2-cyclohexen-1-one, 3,5-dimethyl-, oxime with similar compounds based on substituent patterns, molecular properties, and applications:

Compound Name Substituents Molecular Formula CAS Number Key Features/Applications References
2-Cyclohexen-1-one, 3,5-dimethyl- (Parent) 3,5-dimethyl C₈H₁₂O 1123-09-7 Base compound; used in organic synthesis
2-Cyclohexen-1-one, 3,5,5-trimethyl-, oxime 3,5,5-trimethyl, oxime C₉H₁₅NO 3968-96-5 Higher steric hindrance; agrochemical studies
2-Cyclohexen-1-one, 2-phenyl-, oxime (E) 2-phenyl, oxime C₁₂H₁₃NO 90735-84-5 Aromatic substitution; synthetic routes yield ~47%
Cycloxydim (Pesticide derivative) Ethoxyimino, hydroxy, tetrahydrothiopyranyl C₁₇H₂₈NO₃S Herbicide; inhibits acetyl-CoA carboxylase
3,5,5-Trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one 3,5,5-trimethyl, 4-(3-oxo-1-butenyl) C₁₃H₁₈O₂ 20194-68-7 Extended conjugation; potential fragrance use
Key Observations:

Substituent Effects: Methyl groups: The 3,5-dimethyl substitution in the parent compound reduces ring strain and enhances stability compared to unsubstituted cyclohexenones . Aromatic vs. Aliphatic Substituents: Phenyl-substituted oximes (e.g., 2-phenyl-) exhibit distinct electronic properties due to resonance effects, influencing their UV/Vis spectra and reactivity .

Functional Group Influence: Oxime Group: Introduces hydrogen-bonding capacity (NOH group), increasing polarity and solubility in protic solvents compared to the parent ketone. Ethoxyimino Groups: Found in pesticide derivatives (e.g., cycloxydim), these groups enhance bioactivity by mimicking natural substrates in enzyme inhibition .

Applications: Agrochemicals: Derivatives like cycloxydim and sethoxydim are commercial herbicides targeting lipid biosynthesis . Fragrance/Cosmetics: Compounds with conjugated enone systems (e.g., 4-(3-oxo-1-butenyl)) are explored for their odor profiles .

Research Findings and Data

Physicochemical Properties

  • 3,5-Dimethyl-2-cyclohexen-1-one: LogP (octanol-water partition coefficient) is predicted to be ~2.5 (calculated from molecular structure), indicating moderate hydrophobicity .

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